molecular formula C10H15N6O8P B12928632 8-Aminoguanosine 5'-(dihydrogen phosphate) CAS No. 57460-97-6

8-Aminoguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12928632
CAS No.: 57460-97-6
M. Wt: 378.24 g/mol
InChI Key: MCPHMTXYAWDBOA-UMMCILCDSA-N
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Description

8-Aminoguanosine 5'-(dihydrogen phosphate) is a useful research compound. Its molecular formula is C10H15N6O8P and its molecular weight is 378.24 g/mol. The purity is usually 95%.
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Biological Activity

8-Aminoguanosine 5'-(dihydrogen phosphate) (8-AG) is a purine nucleoside analogue that has garnered attention for its biological activities, particularly in renal physiology and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, effects on renal excretion, and implications for clinical use.

8-Aminoguanosine 5'-(dihydrogen phosphate) has the following chemical properties:

  • Molecular Formula : C6_6H8_8N5_5O4_4P
  • Molecular Weight : 229.13 g/mol
  • CAS Number : 57460-97-6

The primary mechanism by which 8-AG exerts its biological effects involves the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for purine metabolism. By inhibiting PNPase, 8-AG leads to increased levels of inosine and guanosine in renal interstitial fluid. This alteration in purine metabolism is significant for several reasons:

  • Increased Inosine Levels : The elevation of inosine levels activates adenosine A2B_2B receptors, which play a pivotal role in renal blood flow regulation and excretory function.
  • Diuretic Effect : The activation of A2B_2B receptors enhances renal medullary blood flow, leading to increased urine production (diuresis), sodium excretion (natriuresis), and glucose excretion (glucosuria) while conserving potassium .

Renal Excretory Function

Research indicates that administration of 8-AG results in significant changes in renal function:

  • Increased Urine Volume : Studies show that 8-AG can reproducibly increase urine output in animal models.
  • Sodium and Glucose Excretion : Alongside increased urine volume, there is a notable increase in sodium and glucose excretion.
  • Potassium Conservation : Unlike many diuretics, which can lead to potassium loss, 8-AG tends to conserve potassium levels .

Case Studies

A study conducted on rats explored the effects of intravenous administration of 8-AG. The results highlighted several key findings:

ParameterEffect
Urinary VolumeIncreased significantly
Sodium ExcretionElevated levels observed
Glucose ExcretionIncreased levels noted
Potassium ExcretionConserved despite increased sodium
Renal Interstitial InosineLevels significantly increased
Medullary Blood FlowEnhanced due to A2B_2B receptor activation

The study concluded that the diuretic effects of 8-AG are mediated primarily through the A2B_2B receptor pathway, which is critical for maintaining renal function under various physiological conditions .

Clinical Implications

The unique mechanism of action of 8-AG positions it as a potential therapeutic agent for various conditions, including:

  • Hypertension : By promoting diuresis and natriuresis without causing hypokalemia, 8-AG could serve as a safer alternative to traditional diuretics.
  • Vascular Diseases : The ability to enhance renal blood flow may have implications for treating conditions characterized by poor renal perfusion.

Properties

CAS No.

57460-97-6

Molecular Formula

C10H15N6O8P

Molecular Weight

378.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1

InChI Key

MCPHMTXYAWDBOA-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O

Origin of Product

United States

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